[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Overview
Description
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the molecular formula C11H20O5. It is a derivative of xylitol, a sugar alcohol, and is often used in organic synthesis and various research applications. The compound is characterized by the presence of two isopropylidene groups, which protect the hydroxyl groups of the xylitol molecule.
Mechanism of Action
Target of Action
2,3:4,5-DI-O-Isopropylidene-D-xylitol is a lacto-n-biose derivative of D-xylitol . It primarily targets Streptococcus bacteria, particularly those in sections A and B . Streptococcus bacteria are responsible for a variety of infections, including strep throat, scarlet fever, and skin infections.
Mode of Action
The compound acts as an acceptor in the Stannic Chloride Reaction This reaction is a type of organic redox reaction that involves the transfer of electrons between molecules
Result of Action
2,3:4,5-DI-O-Isopropylidene-D-xylitol has been shown to have antibiotic activity against Streptococcus section A and B . This suggests that it can inhibit the growth of these bacteria, potentially leading to a decrease in infection severity or duration.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,3:4,5-DI-O-Isopropylidene-D-xylitol is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is stored at a temperature of -20°C , suggesting that low temperatures may be necessary for its stability.
Biochemical Analysis
Biochemical Properties
2,3:4,5-DI-O-Isopropylidene-D-xylitol plays a significant role in various biochemical reactions. It interacts with enzymes such as glycosyltransferases, which are involved in the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the synthesis of complex carbohydrates and glycoconjugates. Additionally, 2,3:4,5-DI-O-Isopropylidene-D-xylitol can act as a substrate for certain dehydrogenases, facilitating redox reactions essential for cellular metabolism .
Cellular Effects
The effects of 2,3:4,5-DI-O-Isopropylidene-D-xylitol on cells are diverse. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of cellular processes. This compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolism and stress responses. Furthermore, 2,3:4,5-DI-O-Isopropylidene-D-xylitol impacts cellular metabolism by altering the flux of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2,3:4,5-DI-O-Isopropylidene-D-xylitol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3:4,5-DI-O-Isopropylidene-D-xylitol change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to 2,3:4,5-DI-O-Isopropylidene-D-xylitol can lead to alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,3:4,5-DI-O-Isopropylidene-D-xylitol vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve physiological functions. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
2,3:4,5-DI-O-Isopropylidene-D-xylitol is involved in several metabolic pathways. It interacts with enzymes such as aldolases and dehydrogenases, which play a role in the breakdown and synthesis of carbohydrates. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3:4,5-DI-O-Isopropylidene-D-xylitol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type and physiological conditions .
Subcellular Localization
2,3:4,5-DI-O-Isopropylidene-D-xylitol is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct the compound to specific organelles, where it can participate in biochemical reactions and regulatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the protection of the hydroxyl groups of D-xylitol using acetone in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Material: D-xylitol
Reagents: Acetone, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, and the mixture is stirred until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix D-xylitol with acetone and the acid catalyst.
Continuous Stirring: The reaction mixture is continuously stirred to ensure complete conversion.
Purification: Industrial purification methods such as distillation or large-scale chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, D-xylitol.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate D-xylitol.
Scientific Research Applications
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl groups in complex organic synthesis.
Biological Studies: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3:4,5-DI-O-Isopropylidene-D-arabinose
- 2,3:4,5-DI-O-Isopropylidene-D-fructose
- 2,3:4,5-DI-O-Isopropylidene-D-ribose
Uniqueness
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is unique due to its specific structure and the presence of isopropylidene groups at the 2,3 and 4,5 positions. This configuration provides distinct steric and electronic properties, making it particularly useful in selective organic synthesis and protecting group strategies.
Properties
IUPAC Name |
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-XHNCKOQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@@H](OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595333 | |
Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84709-35-3 | |
Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3:4,5-Di-O-Isopropylidene-D-xylose relate to the synthesis of α-hydroxyphosphonates?
A1: The research paper describes how 2,3:4,5-Di-O-Isopropylidene-D-xylose serves as a starting material for synthesizing dimethyl 2,3:4,5-di-O-isopropylidene-D-xylitol-1-phosphonate, an α-hydroxyphosphonate. The reaction occurs through treatment with dimethyl phosphite. This specific reaction is highlighted as being highly efficient, producing a homogenous product [].
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